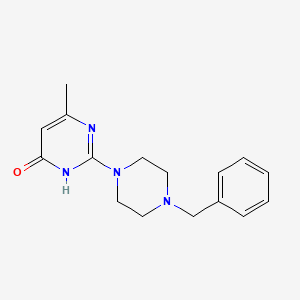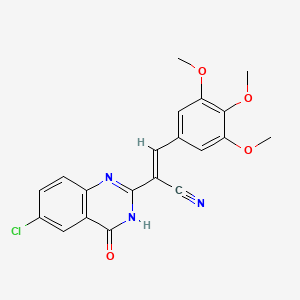![molecular formula C16H18N2O3S B3718884 1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone](/img/structure/B3718884.png)
1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone
Übersicht
Beschreibung
1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is responsible for the synthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
Wirkmechanismus
1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that has been implicated in various diseases, including hypertension, cancer, and ischemic stroke. By inhibiting the synthesis of 20-HETE, 1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone reduces its vasoconstrictive and pro-inflammatory effects, leading to potential therapeutic benefits in these diseases.
Biochemical and Physiological Effects:
1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone has been shown to have various biochemical and physiological effects in different disease models. In hypertension, 1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone reduces blood pressure by inhibiting the synthesis of 20-HETE, which is known to contribute to hypertension through its vasoconstrictive effects. In cancer, 1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone inhibits tumor growth and metastasis by blocking the production of 20-HETE, which has been implicated in tumor angiogenesis and invasion. In ischemic stroke, 1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone reduces brain damage and improves neurological function by inhibiting the production of 20-HETE, which is known to exacerbate ischemic injury.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone has several advantages and limitations for lab experiments. One advantage is its selectivity for 20-HETE synthase, which allows for specific inhibition of this enzyme without affecting other pathways. Another advantage is its potential therapeutic applications in various diseases, which makes it a promising target for drug development. However, a limitation of 1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone is its relatively low potency, which may require high concentrations for effective inhibition. Another limitation is its potential off-target effects, which may affect other pathways and lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone. One direction is to further elucidate its mechanism of action and its effects on other pathways. Another direction is to optimize its potency and selectivity for 20-HETE synthase, which may improve its therapeutic efficacy. Another direction is to explore its potential applications in other diseases, such as pulmonary hypertension and renal disease. Overall, 1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone is a promising target for drug development and further research may lead to new therapeutic options for various diseases.
Wissenschaftliche Forschungsanwendungen
1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, 1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone has been shown to reduce blood pressure in animal models by inhibiting the synthesis of 20-HETE, which is known to contribute to hypertension through its vasoconstrictive effects. In cancer, 1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone has been shown to inhibit tumor growth and metastasis by blocking the production of 20-HETE, which has been implicated in tumor angiogenesis and invasion. In ischemic stroke, 1-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}phenyl)-1-propanone has been shown to reduce brain damage and improve neurological function by inhibiting the production of 20-HETE, which is known to exacerbate ischemic injury.
Eigenschaften
IUPAC Name |
4-methyl-2-[2-(2-propanoylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-13(19)12-6-4-5-7-14(12)21-8-9-22-16-17-11(2)10-15(20)18-16/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYKDJVKBIAQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCSC2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 3,4,5-trimethoxybenzoate](/img/structure/B3718804.png)
![ethyl 5-ethyl-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-thiophenecarboxylate](/img/structure/B3718805.png)
![2,2'-dithiobis[5-(ethylamino)-4-methylphenol]](/img/structure/B3718808.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3718818.png)


![2-[(2-chloro-4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3718849.png)

![2-{[3-(2-chlorophenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718860.png)
![2-{[3-(4-chloro-3-ethylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718870.png)
![2-{[2-(2-chloro-3,6-dimethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718878.png)
![6-methyl-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol](/img/structure/B3718885.png)
![6-methyl-2-({4-[(4-methylphenyl)thio]butyl}thio)-4-pyrimidinol](/img/structure/B3718896.png)
![2-{[3-(2-biphenylyloxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B3718922.png)